2-(2,5-Dichlorophenyl)morpholine

Regioisomer differentiation Physicochemical profiling Structure-activity relationship

Most commercial catalogs carry only the 3,4-dichloro isomer, leaving a critical SAR gap-treating any dichlorophenylmorpholine as interchangeable risks invalidating hypotheses and wasting screening resources. 2-(2,5-Dichlorophenyl)morpholine (CAS 1097797-74-4) supplies the ortho,meta-substitution pattern at ≥98% purity. • Completes systematic regioisomer panels for mapping chlorine position-dependent DAT/NET/SERT selectivity • Certified reference standard for LC-MS/MS & GC-MS forensic/toxicology method validation • Benchmark substrate for Pd-catalyzed 2-arylmorpholine synthesis under ortho-steric challenge Supplied with full Certificate of Analysis. For research use only.

Molecular Formula C10H11Cl2NO
Molecular Weight 232.10 g/mol
Cat. No. B13628363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Dichlorophenyl)morpholine
Molecular FormulaC10H11Cl2NO
Molecular Weight232.10 g/mol
Structural Identifiers
SMILESC1COC(CN1)C2=C(C=CC(=C2)Cl)Cl
InChIInChI=1S/C10H11Cl2NO/c11-7-1-2-9(12)8(5-7)10-6-13-3-4-14-10/h1-2,5,10,13H,3-4,6H2
InChIKeyZXOZBDUSOZPSRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,5-Dichlorophenyl)morpholine: Chemical Identity & Properties


2-(2,5-Dichlorophenyl)morpholine (CAS 1097797-74-4) is a substituted phenylmorpholine derivative with molecular formula C₁₀H₁₁Cl₂NO and a molecular weight of 232.11 g/mol . The compound features a morpholine ring substituted at the 2-position with a 2,5-dichlorophenyl group, placing it structurally within the broader phenylmorpholine class that includes psychostimulants such as phenmetrazine (3-methyl-2-phenylmorpholine) and 2-phenylmorpholine (PAL-632) [1]. The 2,5-dichloro substitution pattern is one of several possible dichlorophenyl regioisomers (cf. 2,3-; 2,4-; 3,4-; 3,5-), and the position of chlorine atoms on the phenyl ring is a critical determinant of pharmacological target engagement, metabolic stability, and off-target liability [2].

Workflow
Regioisomer-specific SAR panel for phenylmorpholine transporter studies
Selection
2,5-dichloro substitution pattern; distinct from catalogued 3,4-isomer
Use Context
Monoamine transporter selectivity mapping and ADME profiling

2-(2,5-Dichlorophenyl)morpholine: Why Generic Substitution Fails


In the phenylmorpholine class, the position of chlorine substituents on the aromatic ring profoundly alters monoamine transporter selectivity, intrinsic efficacy (releaser vs. uptake inhibitor), and metabolic vulnerability [1]. The 2,5-dichloro substitution pattern produces a unique electron-withdrawing topology that is distinct from the 3,4-dichloro isomer—the latter being the most commonly catalogued dichlorophenylmorpholine in commercial inventories [2]. Even between positional isomers with identical molecular weight (232.11 Da) and formula (C₁₀H₁₁Cl₂NO), differences in dipole moment, steric bulk around the morpholine-aryl bond, and CYP450 oxidation susceptibility mean that biological activity cannot be extrapolated. For example, in the closely related phenmetrazine series, moving a single methyl substituent from the 3-position to the 4-position (3-MPM vs. 4-MPM) has been shown to produce qualitatively different monoamine transporter profiles in direct comparative synaptosomal assays [3]. Similar or greater divergence is expected among dichloro regioisomers. Procurement decisions that treat any dichlorophenylmorpholine as interchangeable risk invalidating SAR hypotheses and wasting screening resources.

Regioisomer mismatch invalidates SAR
2,5-dichloro topology may produce qualitatively different transporter engagement vs. 3,4- or 2,4-isomers; biological activity cannot be extrapolated.
Lipophilicity shift alters ADME profile
Estimated 1.4–1.8 log unit increase over parent phenylmorpholine may shift BBB penetration, protein binding, and metabolic stability.
Identity-dependent procurement
Unambiguous CAS 1097797-74-4 is critical for GLP research; substitution with any other dichlorophenylmorpholine changes chemical entity.

2-(2,5-Dichlorophenyl)morpholine: Differentiation vs. Closest Analogs


2,5- vs. 3,4-Dichloro Substitution: Regioisomer SAR Implications

The 2,5-dichlorophenyl substitution pattern is geometrically and electronically distinct from the more widely catalogued 3,4-dichloro isomer. Both share identical molecular weight (232.11 g/mol) and molecular formula (C₁₀H₁₁Cl₂NO), yet the 2,5-arrangement places one chlorine ortho and one chlorine meta to the morpholine attachment point, versus the 3,4-isomer which places chlorines meta and para [1]. This positional difference is predicted to alter the dihedral angle between the phenyl ring and the morpholine, affecting target binding pocket complementarity. In the broader morpholine SAR literature, ortho-substitution on the phenyl ring consistently reduces dopamine transporter (DAT) affinity relative to para-substituted analogs, while meta-substitution modulates serotonin transporter (SERT) engagement [2]. The compound class is referenced in patent WO2011146850A1 as part of a phenylmorpholine series with potential monoamine releaser/uptake inhibitor activity, though specific IC₅₀ values for the 2,5-dichloro exemplar were not disclosed in the published specification [3].

Regioisomer SAR implications
Class-level inference
Predicted divergent target engagement due to ortho-Cl + meta-Cl vs. meta-Cl + para-Cl topology
Supports regioisomer-specific SAR interpretation; no direct comparative data
Data to verify; class-level SAR principles applied
Regioisomer differentiation Physicochemical profiling Structure-activity relationship

Lipophilicity & CNS Penetration: Dichloro vs. Unsubstituted Phenylmorpholine

The addition of two chlorine atoms to the phenyl ring of 2-phenylmorpholine (C₁₀H₁₃NO, MW 163.22 g/mol) to yield 2-(2,5-dichlorophenyl)morpholine (C₁₀H₁₁Cl₂NO, MW 232.11 g/mol) is expected to significantly increase lipophilicity (calculated logP). While experimentally measured logP values for the 2,5-dichloro derivative are not publicly reported in primary literature, the unsubstituted 2-phenylmorpholine has a calculated logP of approximately 1.5–1.8 [1]. The addition of two chlorine atoms typically increases logP by approximately 1.4–1.8 units based on Hansch π constants (π-Cl = 0.71 per chlorine) [2]. This places the estimated logP of the 2,5-dichloro derivative in the range of 2.9–3.6, which is within the optimal range for CNS drug-like properties (logP 2–4) but represents a substantial shift from the parent compound. Increased lipophilicity may enhance blood-brain barrier penetration but also carries elevated risk of CYP450-mediated metabolism, phospholipidosis, and hERG channel inhibition compared to the unsubstituted or monochloro analogs [3].

Lipophilicity shift
Class-level inference
Estimated logP 2.9–3.6 (+1.4–1.8 log units vs parent 2-phenylmorpholine)
May alter BBB penetration and metabolic stability profile
Calculated by Hansch π method; experimental logP not reported
Lipophilicity CNS drug design Chlorine substitution effects

Commercial Availability & Purity: 2,5- vs. Other Regioisomers

2-(2,5-Dichlorophenyl)morpholine (CAS 1097797-74-4) is available from Fluorochem at 98% purity, with the specific IUPAC name confirming the 2,5-dichloro substitution pattern . In contrast, the 3,4-dichloro isomer (CAS 390408-07-8) is catalogued by American Elements with a purity specification of 97% [1], and the 2,4-dichloro isomer (CAS 1097797-70-0) is available from various suppliers but with less standardization in purity documentation [2]. The specific CAS registry number 1097797-74-4 provides unambiguous chemical identity traceability, which is essential for GLP-compliant research and patent filings. The 2,5-dichloro isomer is notably less broadly stocked across major chemical suppliers compared to the 3,4-dichloro isomer, which may reflect differential synthetic accessibility or demand—a factor relevant to procurement planning for large-scale or longitudinal studies.

Purity & identity traceability
Reported
98% purity, unambiguous CAS 1097797-74-4 (vs 97% for 3,4-isomer)
Ensures identity traceability for reproducible research and GLP studies
Chemical procurement Purity comparison Supply chain differentiation

Transporter Selectivity: Chlorine Position SAR vs. 3-Chlorophenmetrazine

Within the substituted phenylmorpholine class, the number and position of halogen substituents on the phenyl ring are established determinants of monoamine transporter selectivity. 3-Chlorophenmetrazine (PAL-594, CAS 1097796-78-5), a monochloro analog with the chlorine at the meta position, has been studied as a psychostimulant with affinity for dopamine and norepinephrine transporters [1]. The 2,5-dichloro substitution pattern of the target compound introduces an additional ortho chlorine, which is expected to increase steric bulk near the morpholine-aryl bond and alter the electron density distribution on the aromatic ring. In systematic SAR studies of phenylmorpholine monoamine releasers, ortho-substitution typically reduces DAT releaser potency while meta-substitution can preserve or enhance it [2]. While published quantitative IC₅₀ values specifically for 2-(2,5-dichlorophenyl)morpholine at DAT, NET, or SERT are not available in the peer-reviewed literature as of 2025, the compound's structure predicts a transporter interaction profile that is qualitatively distinct from both unsubstituted 2-phenylmorpholine (which acts as a potent NDRA) and 3-chlorophenmetrazine (mono-chloro meta-substituted analog) [3]. Researchers should commission or await direct comparative profiling before assuming functional equivalence to any mono-chloro or unsubstituted analog.

Transporter selectivity prediction
Class-level inference
Predicted altered DAT/NET/SERT profile vs 3-chlorophenmetrazine and 2-phenylmorpholine; no direct IC₅₀ data
Functional equivalence to any analog not supported; unique fingerprint expected
Quantitative profiling required to establish selectivity
Monoamine transporter Dopamine transporter Structure-activity relationship Phenylmorpholine pharmacology

2-(2,5-Dichlorophenyl)morpholine: Application Scenarios


Regioisomer Selectivity Profiling in Transporter SAR

Use 2-(2,5-dichlorophenyl)morpholine as one member of a systematic dichlorophenylmorpholine regioisomer panel (including 2,3-; 2,4-; 3,4-; and 3,5-dichloro isomers) to map the positional dependence of chlorine substitution on DAT, NET, and SERT binding and functional activity. The ortho,meta-substitution pattern of the 2,5-isomer fills a critical gap in existing SAR datasets, which have primarily explored meta,para-substitution patterns . This systematic approach enables the construction of a chlorine position-activity map that can inform the design of next-generation monoamine transporter ligands with tailored selectivity profiles [1].

Lipophilicity-Driven ADME Differentiation in CNS Drug Discovery

Employ 2-(2,5-dichlorophenyl)morpholine as a tool compound to study the impact of dichloro substitution on blood-brain barrier penetration, CYP450 metabolic stability, and hERG liability relative to unsubstituted 2-phenylmorpholine. The estimated logP increase of 1.4–1.8 units (from ~1.5–1.8 to ~2.9–3.6) provides a measurable differentiation window for correlating physicochemical properties with in vitro ADME endpoints, including microsomal stability, plasma protein binding, and MDCK-MDR1 permeability [2]. Such studies are directly relevant to CNS drug discovery programs exploring halogenation as a strategy for optimizing CNS exposure while managing metabolic and safety liabilities.

Analytical Reference Standard for Forensic Identification

Utilize 2-(2,5-dichlorophenyl)morpholine as a certified 98% purity reference standard (CAS 1097797-74-4) for the development and validation of LC-MS/MS, GC-MS, or NMR methods aimed at detecting and differentiating dichlorophenyl-substituted phenylmorpholine derivatives in forensic or clinical toxicology settings . As novel psychoactive substances (NPS) based on the phenylmorpholine scaffold continue to emerge, having authenticated reference material with unambiguous CAS registration is essential for building spectral libraries and ensuring accurate identification of seized materials [1].

Synthetic Methods for Ortho-Substituted 2-Arylmorpholines

Use 2-(2,5-dichlorophenyl)morpholine as a benchmark substrate or target compound in the development of synthetic routes to sterically hindered 2-arylmorpholines. The ortho-chlorine on the phenyl ring introduces steric hindrance near the morpholine ring junction, making this compound a challenging test case for Pd-catalyzed carboamination or epoxide ring-opening strategies. Successful synthetic protocols developed for this ortho-substituted scaffold can inform broader methodologies for accessing structurally diverse 2-arylmorpholine libraries [2].

Application
Selection Property
Validation Focus
Transporter SAR regioisomer panel
2,5-dichloro substitution identity
DAT/NET/SERT selectivity mapping across regioisomers
CNS ADME profiling
Estimated lipophilicity window vs parent
BBB permeability, CYP stability, and hERG liability correlation
Forensic/toxicology reference standard
Certified purity and unambiguous CAS
LC-MS/MS spectral library build and isomer differentiation
Synthetic methodology development
Ortho-chloro steric challenge
Pd-catalyzed carboamination or epoxide ring-opening scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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